4-(3-Iodophenyl)pyridine
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Overview
Description
4-(3-Iodophenyl)pyridine is an organic compound with the molecular formula C11H8IN It is a derivative of pyridine, where an iodine atom is attached to the phenyl ring at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Iodophenyl)pyridine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. For this compound, the reaction involves 3-iodophenylboronic acid and 4-bromopyridine in the presence of a palladium catalyst, a base (such as potassium carbonate), and a solvent like toluene or ethanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Iodophenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in further coupling reactions, such as the Heck reaction, to form more complex molecules.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminophenylpyridine derivative .
Scientific Research Applications
4-(3-Iodophenyl)pyridine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 4-(3-Iodophenyl)pyridine involves its interaction with specific molecular targets. For instance, it can act as a ligand in coordination chemistry, binding to metal centers and influencing their reactivity. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
3-Iodopyridine: Similar in structure but with the iodine atom directly attached to the pyridine ring.
4-Iodopyridine: Another close analogue with the iodine atom at the fourth position on the pyridine ring.
Phenylpyridine Derivatives: Compounds like 4-phenylpyridine, where the phenyl ring is not substituted with iodine.
Uniqueness: This structural feature allows for selective functionalization and the formation of diverse derivatives .
Properties
Molecular Formula |
C11H8IN |
---|---|
Molecular Weight |
281.09 g/mol |
IUPAC Name |
4-(3-iodophenyl)pyridine |
InChI |
InChI=1S/C11H8IN/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-8H |
InChI Key |
BAIUBKGLQRJJBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C2=CC=NC=C2 |
Origin of Product |
United States |
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